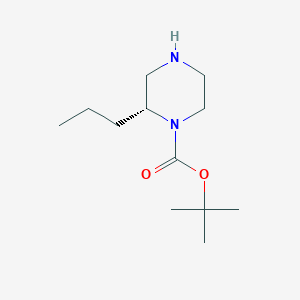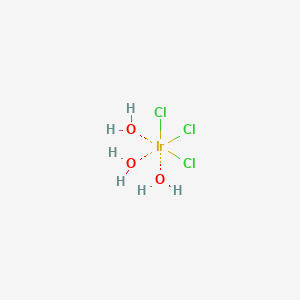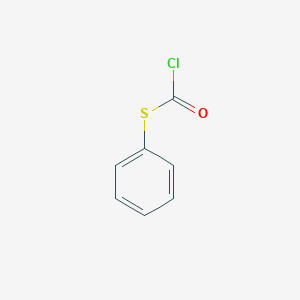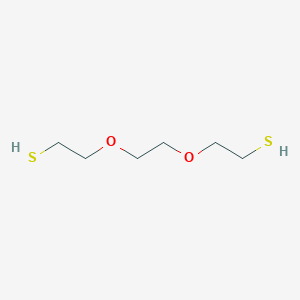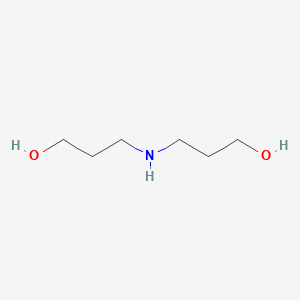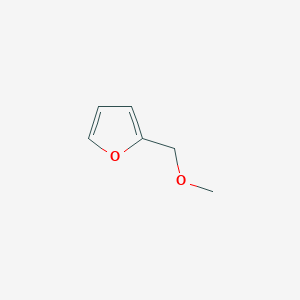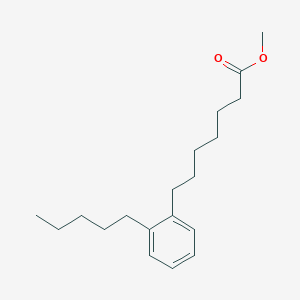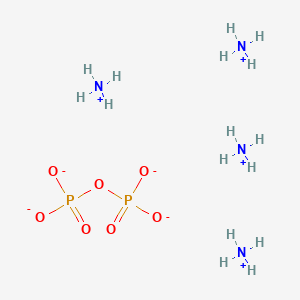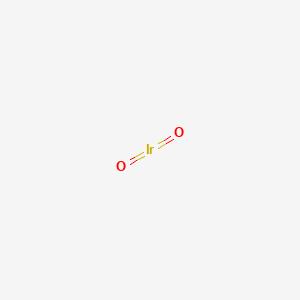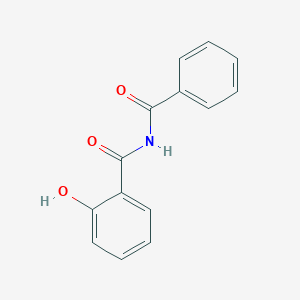
N-Benzoyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2-hydroxybenzamide, also known as salicyloyl benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of salicylic acid and benzamide, and it possesses a wide range of biochemical and physiological effects that make it an attractive candidate for further study.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-Benzoyl-2-hydroxybenzamide reduces the production of prostaglandins, thereby reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
N-Benzoyl-2-hydroxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-Benzoyl-2-hydroxybenzamide has also been shown to possess antioxidant and antimicrobial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-Benzoyl-2-hydroxybenzamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N-Benzoyl-2-hydroxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on N-Benzoyl-2-hydroxybenzamide. One area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the antimicrobial properties of N-Benzoyl-2-hydroxybenzamide for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of N-Benzoyl-2-hydroxybenzamide and its effects in vivo.
Métodos De Síntesis
The synthesis of N-Benzoyl-2-hydroxybenzamide can be achieved through the reaction of salicylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-Benzoyl-2-hydroxybenzamide chloride, which is then reacted with benzamide in the presence of a base such as sodium hydroxide to yield N-Benzoyl-2-hydroxybenzamide. The chemical equation for the synthesis of N-Benzoyl-2-hydroxybenzamide is as follows:
Salicylic acid + Benzoyl chloride → Salicyloyl chloride + HCl
Salicyloyl chloride + Benzamide → N-Benzoyl-2-hydroxybenzamide + HCl
Aplicaciones Científicas De Investigación
N-Benzoyl-2-hydroxybenzamide has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. N-Benzoyl-2-hydroxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
5663-74-1 |
|---|---|
Nombre del producto |
N-Benzoyl-2-hydroxybenzamide |
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-benzoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |
Clave InChI |
QQJNZIPJIVHBGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




